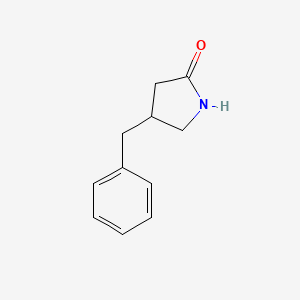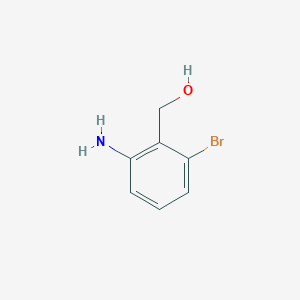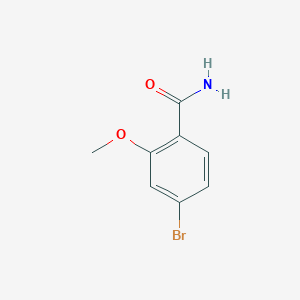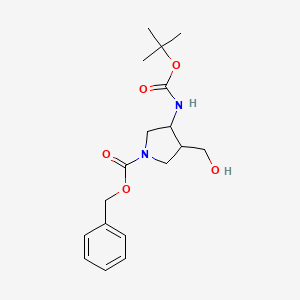
4-Benzylpyrrolidin-2-one
Overview
Description
4-Benzylpyrrolidin-2-one (4-BP) is a synthetic organic compound belonging to the pyrrolidinone family. It is a white, odorless crystalline solid that is soluble in water and alcohol. 4-BP is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds, and has recently been studied for its potential applications in drug discovery, medical imaging, and other fields.
Scientific Research Applications
Metabolic Studies
- Trapping of Metabolically Generated Electrophilic Species : A study by Ho and Castagnoli (1980) investigated the metabolism of 1-benzylpyrrolidine, a compound structurally related to 4-Benzylpyrrolidin-2-one. This research revealed that metabolically generated iminium ions can alkylate nucleophilic functionalities in microsomal macromolecules, indicating the potential role of this compound in metabolic studies (Ho & Castagnoli, 1980).
Synthesis and Molecular Modeling
- Dynamic Kinetic Resolution : Koszelewski et al. (2009) demonstrated the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one, a closely related compound, using dynamic kinetic resolution catalyzed by ω-transaminases. This method is significant for the synthesis of 4-arylpyrrolidin-2-ones derivatives, highlighting the compound's utility in chemical synthesis (Koszelewski et al., 2009).
- Synthesis of N-substituted Pyrrolin-2-ones : Mattern (1996) reported on the stereospecific synthesis of N-protected pyrrolin-2-ones, which includes derivatives of this compound. This synthesis is important in the development of microcolin analogues (Mattern, 1996).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives, which include 4-benzylpyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s suggested that the compound may bind to the podophyllotoxin pocket of the protein gamma tubulin . This interaction could potentially underlie its anticancer activity .
Biochemical Pathways
It’s known that pyrrolidin-2-one derivatives can influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given its potential binding to the protein gamma tubulin , it may interfere with microtubule dynamics, which could lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
4-Benzylpyrrolidin-2-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. This activation leads to changes in gene expression that promote cell growth and division. Moreover, this compound has been found to affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting or activating their activity. For example, this compound has been shown to inhibit the enzyme acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system. These long-term effects are likely due to changes in gene expression and cellular metabolism that are induced by this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and improve memory by increasing the levels of acetylcholine in the brain. At high doses, this compound can have toxic effects, leading to symptoms such as convulsions and respiratory distress. These adverse effects are likely due to the overstimulation of cholinergic pathways and the disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to neurotransmitter metabolism and energy production. This compound can interact with enzymes such as acetylcholinesterase and monoamine oxidase, influencing the levels of neurotransmitters in the brain. Additionally, this compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as the organic cation transporter, and can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and the duration of its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications that direct its localization. The presence of this compound in different subcellular compartments can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
4-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-10(8-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKESWHAZOJRHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596238 | |
| Record name | 4-Benzylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30200-04-5 | |
| Record name | 4-Benzylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing the optically active metabolite CM2 of Clausenamide?
A1: Clausenamide is a natural product with various biological activities. [] Understanding the activity and metabolic fate of its metabolites, like CM2 (3, 5-dihydroxy- 5-(α-hydroxylbenzyl)-1-methyl-4-benzylpyrrolidin-2-one), is crucial for exploring its therapeutic potential. Synthesizing optically active CM2 allows researchers to study its specific biological properties and compare them to the parent compound. This can provide insights into structure-activity relationships and guide the development of more potent and selective derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)






![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)


